Ethyl di-tert-butylphosphinite
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Overview
Description
Ethyl di-tert-butylphosphinite is an organophosphorus compound characterized by the presence of ethyl and di-tert-butyl groups attached to a phosphinite moiety. This compound is known for its unique reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl di-tert-butylphosphinite can be synthesized through the reaction of di-tert-butylphosphine with ethyl halides under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to deprotonate the phosphine, followed by the addition of the ethyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl di-tert-butylphosphinite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions with alkyl halides to form new phosphinite derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Alkyl halides such as methyl iodide and ethyl bromide are commonly used.
Major Products Formed:
Oxidation: Di-tert-butylphosphine oxide.
Substitution: Various alkyl phosphinites depending on the alkyl halide used.
Scientific Research Applications
Ethyl di-tert-butylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl di-tert-butylphosphinite involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to the oxidizing agent, resulting in the formation of phosphine oxide. In substitution reactions, the phosphinite group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide .
Comparison with Similar Compounds
- Methyl di-tert-butylphosphinite
- Di-tert-butylphosphine
- Di-tert-butylphosphine oxide
Comparison: this compound is unique due to the presence of the ethyl group, which imparts different reactivity and steric properties compared to its methyl counterpart. Di-tert-butylphosphine and its oxide derivatives are also similar but differ in their oxidation states and reactivity .
Properties
CAS No. |
58309-95-8 |
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Molecular Formula |
C10H23OP |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
ditert-butyl(ethoxy)phosphane |
InChI |
InChI=1S/C10H23OP/c1-8-11-12(9(2,3)4)10(5,6)7/h8H2,1-7H3 |
InChI Key |
PWQCGYGURVIZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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